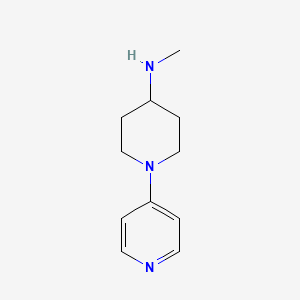
N-Methyl-1-(pyridin-4-yl)piperidin-4-amin
Übersicht
Beschreibung
N-methyl-1-(pyridin-4-yl)piperidin-4-amine is a heterocyclic compound that features both piperidine and pyridine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(pyridin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Biochemische Analyse
Biochemical Properties
N-methyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
N-methyl-1-(pyridin-4-yl)piperidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-methyl-1-(pyridin-4-yl)piperidin-4-amine involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N-methyl-1-(pyridin-4-yl)piperidin-4-amine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1-(pyridin-4-yl)piperidin-4-amine can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to N-methyl-1-(pyridin-4-yl)piperidin-4-amine can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of N-methyl-1-(pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of N-methyl-1-(pyridin-4-yl)piperidin-4-amine can result in toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
N-methyl-1-(pyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the breakdown of nutrients, leading to changes in energy production and storage. Additionally, N-methyl-1-(pyridin-4-yl)piperidin-4-amine can impact the levels of specific metabolites, potentially influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of N-methyl-1-(pyridin-4-yl)piperidin-4-amine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can affect the distribution of N-methyl-1-(pyridin-4-yl)piperidin-4-amine within tissues, potentially influencing its activity and function.
Subcellular Localization
N-methyl-1-(pyridin-4-yl)piperidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, N-methyl-1-(pyridin-4-yl)piperidin-4-amine may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the alkylation of 4-pyridylamine with N-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-methyl-1-(pyridin-4-yl)piperidin-4-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wirkmechanismus
The mechanism of action of N-methyl-1-(pyridin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-4-piperidone: Another piperidine derivative with different functional groups.
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine rings but different substitution patterns.
N-methyl-N-(4-pyridyl)amine: A structurally related compound with variations in the piperidine ring.
Uniqueness
N-methyl-1-(pyridin-4-yl)piperidin-4-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.
Eigenschaften
IUPAC Name |
N-methyl-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJOMGXJWDIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2543345.png)

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2543348.png)
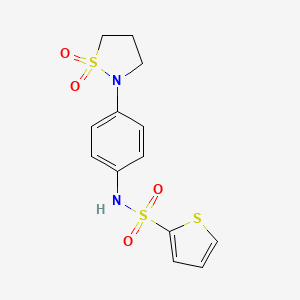
![N-(3-fluoro-4-methylphenyl)-2-({2-methyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2543354.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)
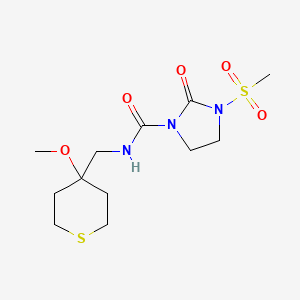
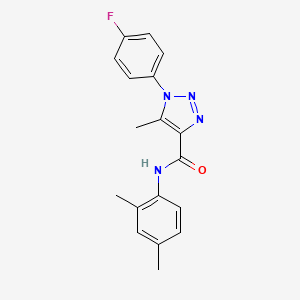
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
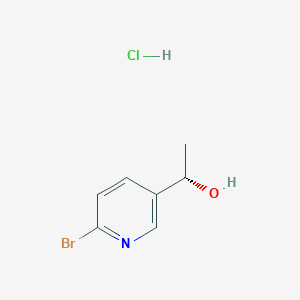
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)
![N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide](/img/structure/B2543365.png)
